molecular formula C6H6N2 B1306616 5-Ethynyl-1-methyl-1H-imidazole CAS No. 71759-92-7

5-Ethynyl-1-methyl-1H-imidazole

Cat. No. B1306616
CAS RN: 71759-92-7
M. Wt: 106.13 g/mol
InChI Key: JFOSWQQRTHDTGG-UHFFFAOYSA-N
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Description

5-Ethynyl-1-methyl-1H-imidazole is a heterocyclic compound with the molecular formula C6H6N2 . It has a molecular weight of 106.13 . This compound is used as a building block in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of 5-Ethynyl-1-methyl-1H-imidazole consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and an ethynyl group attached to the 5-position of the imidazole ring .


Physical And Chemical Properties Analysis

5-Ethynyl-1-methyl-1H-imidazole has a density of 1.045 g/mL at 25 °C, a boiling point of 116 °C at 25 mmHg, and a refractive index (n20/D) of 1.5490 .

Scientific Research Applications

Bioactive Heterobimetallic Complexes

Research led by Luengo et al. (2018) synthesized cationic heterobimetallic complexes containing bidentate N-heterocyclic carbenes, including 5-ethynyl-1-methyl-1H-imidazole. These complexes showed emissive properties and antiproliferative activity against tumor lung A549 cells, highlighting their potential in photodynamic therapy and as bioactive materials (Luengo et al., 2018).

Synthesis and Transformations in Organic Chemistry

Jasiński et al. (2008) demonstrated the synthesis and transformations of 1H-imidazole 3-oxides derived from amino acid esters, offering new pathways for synthesizing optically active compounds and exploring the chemistry of 1H-imidazole derivatives. This research contributes to the development of new synthetic methods in organic chemistry (Jasiński et al., 2008).

Corrosion Inhibition Properties

A study by Ammal et al. (2018) investigated the corrosion inhibition properties of 1H-imidazole derivatives for mild steel in sulfuric acid. This research is significant for industrial applications, offering insights into the development of more efficient corrosion inhibitors (Ammal et al., 2018).

Electrolyte for Fuel Cells

Schechter and Savinell (2002) explored the use of imidazole and 1-methyl imidazole in polybenzimidazole membranes equilibrated with phosphoric acid as high-temperature proton-conducting polymer electrolytes for fuel cells. This application demonstrates the role of imidazole derivatives in enhancing the performance of fuel cell technologies (Schechter & Savinell, 2002).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. It has hazard statements H302, H315, H318, and H335. Precautionary measures include P280, P301 + P312 + P330, P302 + P352, and P305 + P351 + P338 + P310 .

properties

IUPAC Name

5-ethynyl-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-3-6-4-7-5-8(6)2/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOSWQQRTHDTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391550
Record name 5-Ethynyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-1-methyl-1H-imidazole

CAS RN

71759-92-7
Record name 5-Ethynyl-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Ethynyl-1-methyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 5-ethynyl-1-methyl-1H-imidazole in the design of the heterobimetallic complexes described in the paper?

A1: The research focuses on synthesizing heterobimetallic complexes containing both rhenium(I) and gold(I) metal centers bridged by ligands, with 5-ethynyl-1-methyl-1H-imidazole acting as one such bridging ligand (L) []. This molecule features both a nitrogen-containing imidazole ring and an ethynyl group. The imidazole ring can bind to the rhenium(I) center through its carbene form (NHC), while the ethynyl group coordinates to the gold(I) phosphine complex (AuPPh3) []. This bridging function of 5-ethynyl-1-methyl-1H-imidazole is crucial for forming the desired heterobimetallic structure.

Q2: How does the incorporation of 5-ethynyl-1-methyl-1H-imidazole influence the photophysical properties and biological activity of the resulting complexes?

A2: While 5-ethynyl-1-methyl-1H-imidazole itself does not directly contribute to the luminescent properties of the complexes, its presence as a bridging ligand influences the overall structure and electronic environment of the complex []. This indirectly impacts the energy levels involved in electronic transitions, leading to a blue-shift in the emission maximum compared to typical diimine-rhenium(I) systems []. Importantly, only the heterobimetallic complexes containing both rhenium(I) and gold(I), facilitated by bridging ligands like 5-ethynyl-1-methyl-1H-imidazole, exhibit antiproliferative activity against A549 lung tumor cells []. This highlights the crucial role of the heterobimetallic structure, made possible by the bridging ligand, in imparting biological activity.

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